molecular formula C8H12F3NO3 B13638222 (2,2,2-Trifluoroacetyl)-d-leucine

(2,2,2-Trifluoroacetyl)-d-leucine

Cat. No.: B13638222
M. Wt: 227.18 g/mol
InChI Key: NTPXJGMMHSVWMF-RXMQYKEDSA-N
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Description

(2,2,2-Trifluoroacetyl)-d-leucine is an organic compound that features a trifluoroacetyl group attached to the amino acid d-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoroacetyl)-d-leucine typically involves the reaction of d-leucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows: [ \text{d-Leucine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroacetyl)-d-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the trifluoroacetyl group or modify other functional groups.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents can be used to substitute the trifluoroacetyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2,2,2-Trifluoroacetyl)-d-leucine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving protein modification and enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroacetyl)-d-leucine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic Anhydride: Used in similar synthetic applications but lacks the amino acid component.

    Trifluoroacetic Acid: A related compound with different reactivity and applications.

    Trifluoroacetamide: Shares the trifluoroacetyl group but has different functional properties.

Uniqueness

(2,2,2-Trifluoroacetyl)-d-leucine is unique due to the combination of the trifluoroacetyl group with the amino acid d-leucine. This combination imparts specific chemical and biological properties that are not present in the individual components or other related compounds.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1

InChI Key

NTPXJGMMHSVWMF-RXMQYKEDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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